[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
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Overview
Description
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine: is a chemical compound with the following properties:
IUPAC Name: 3-(trifluoromethyl)bicyclo[1.1.1]pent-1-ylamine hydrochloride
Molecular Formula: C₆H₈F₃N·HCl
Molecular Weight: 187.59 g/mol
CAS Number: 262852-11-9
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not widely documented, but it can be prepared through appropriate reactions involving bicyclo[1.1.1]pentane derivatives and hydrazine. Specific conditions and reagents would depend on the desired synthetic pathway.
Industrial Production:: Industrial-scale production methods are not well-established due to limited applications and research on this compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions involving the trifluoromethyl group are likely.
Hydrazine: Used for its synthesis.
Halogenating Agents: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Major Products:: The major products formed from these reactions would include various derivatives of the bicyclo[1.1.1]pentane scaffold.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Compounds: Valuable in medicinal chemistry and materials science.
Drug Discovery: Exploration of potential pharmacological properties.
Fluorinated Pharmaceuticals: Investigation of bioactivity.
Fine Chemicals: Limited industrial applications due to its specialized structure.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of research. It may interact with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While there are no direct analogs, its unique trifluoromethyl-substituted bicyclo[1.1.1]pentane framework sets it apart.
Properties
Molecular Formula |
C6H9F3N2 |
---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
InChI |
InChI=1S/C6H9F3N2/c7-6(8,9)4-1-5(2-4,3-4)11-10/h11H,1-3,10H2 |
InChI Key |
UOZVVLOLDLAKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)NN)C(F)(F)F |
Origin of Product |
United States |
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